molecular formula C12H17NO B1671862 Indanorex CAS No. 16112-96-2

Indanorex

Cat. No.: B1671862
CAS No.: 16112-96-2
M. Wt: 191.27 g/mol
InChI Key: QTZFSVVIXMRRLW-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Indanorex involves the reaction of indanone with a suitable amine under specific conditions. One reported method includes the reduction of indanone to indanol, followed by the reaction with an amine to form the final product . Industrial production methods may involve similar steps but on a larger scale, ensuring the purity and yield of the compound are optimized.

Chemical Reactions Analysis

Indanorex undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: this compound can undergo substitution reactions where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Indanorex has been studied for various scientific research applications:

Mechanism of Action

Indanorex exerts its effects by stimulating the release of norepinephrine and dopamine, which are neurotransmitters involved in appetite regulation and energy metabolism. The compound binds to specific receptors in the brain, leading to increased neurotransmitter release and subsequent appetite suppression . The molecular targets include norepinephrine and dopamine transporters, which are crucial for the reuptake of these neurotransmitters.

Comparison with Similar Compounds

Indanorex is similar to other stimulant compounds like amphetamine and methamphetamine. it is unique in its specific structure and the presence of an indane ring, which differentiates it from other stimulants. Similar compounds include:

This compound’s unique structure and specific effects on appetite suppression and hypoglycemia make it a compound of interest in various fields of research and application.

Properties

CAS No.

16112-96-2

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-(1-aminopropyl)-1,3-dihydroinden-2-ol

InChI

InChI=1S/C12H17NO/c1-2-11(13)12(14)7-9-5-3-4-6-10(9)8-12/h3-6,11,14H,2,7-8,13H2,1H3

InChI Key

QTZFSVVIXMRRLW-UHFFFAOYSA-N

SMILES

CCC(C1(CC2=CC=CC=C2C1)O)N

Canonical SMILES

CCC(C1(CC2=CC=CC=C2C1)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

dietor
indanorex chlorhydrate2-(1-aminopropyl)indan-2-ol
J.L. 11698

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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